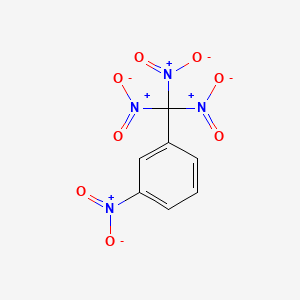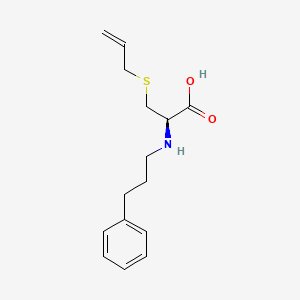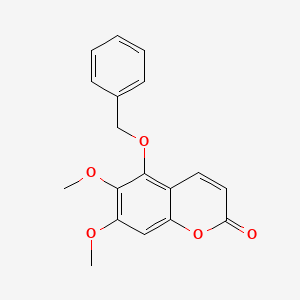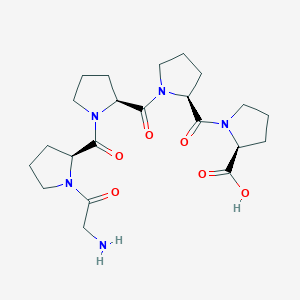![molecular formula C10H21ClO2 B14472772 1-[2-(2-Chloroethoxy)ethoxy]hexane CAS No. 72510-64-6](/img/structure/B14472772.png)
1-[2-(2-Chloroethoxy)ethoxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chloroethoxy)ethoxy]hexane is an organic compound with the molecular formula C10H20Cl2O2 It is a chlorinated ether, characterized by the presence of two chloroethoxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(2-Chloroethoxy)ethoxy]hexane can be synthesized through a multi-step process involving the reaction of hexane with 2-(2-chloroethoxy)ethanol. The synthesis typically involves the following steps:
Formation of 2-(2-chloroethoxy)ethanol: This intermediate is prepared by reacting ethylene oxide with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Etherification: The 2-(2-chloroethoxy)ethanol is then reacted with hexane under basic conditions to form this compound. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Chloroethoxy)ethoxy]hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in non-polar solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thioethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-[2-(2-Chloroethoxy)ethoxy]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chloroethoxy)ethoxy]hexane depends on the specific application and reaction it is involved in. Generally, the compound acts as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-[2-(2-Chloroethoxy)ethoxy]hexane can be compared with other similar compounds such as:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups attached to an ethane backbone. It is used as a pharmaceutical intermediate and in the synthesis of ionic liquids.
2-(2-Chloroethoxy)ethanol: A precursor in the synthesis of this compound. It is used in the production of surfactants and as a solvent.
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane: Another related compound with a similar structure, used in organic synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
72510-64-6 |
|---|---|
Fórmula molecular |
C10H21ClO2 |
Peso molecular |
208.72 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethoxy]hexane |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-7-12-9-10-13-8-6-11/h2-10H2,1H3 |
Clave InChI |
TWBBNRRRQNNSJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


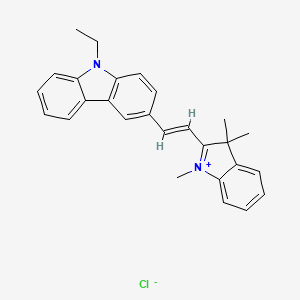

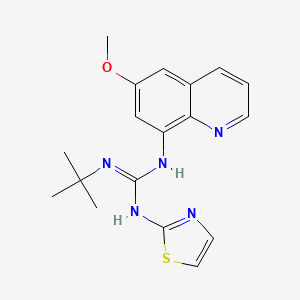
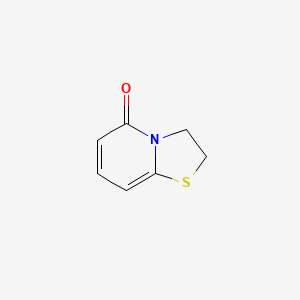

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

silane](/img/structure/B14472747.png)
